4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Description
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3S/c19-14-6-2-4-8-16(14)24-9-11-25(12-10-24)17(26)23-15-7-3-1-5-13(15)18(20,21)22/h1-8H,9-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYHTSZENMRQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(2-Fluorophenyl)Piperazine
The first critical intermediate, 1-(2-fluorophenyl)piperazine, is synthesized via Buchwald-Hartwig amination or nucleophilic aromatic substitution .
Buchwald-Hartwig Amination
This method employs a palladium catalyst (e.g., Pd(OAc)₂) with a ligand (e.g., Xantphos) to couple piperazine with 2-fluorobromobenzene. Key conditions include:
- Solvent: Toluene or dioxane
- Base: Potassium tert-butoxide
- Temperature: 100–110°C under inert atmosphere.
The reaction achieves yields of 65–75%, with purity confirmed via HPLC. Alternative ligands, such as BINAP, may enhance catalytic efficiency but increase costs.
Preparation of 2-(Trifluoromethyl)Phenyl Isothiocyanate
The electrophilic partner, 2-(trifluoromethyl)phenyl isothiocyanate, is synthesized from 2-(trifluoromethyl)aniline via two primary routes:
Thiophosgene Method
Reaction of 2-(trifluoromethyl)aniline with thiophosgene (CSCl₂) in dichloromethane at 0–5°C yields the isothiocyanate in 80–85% purity. The exothermic reaction requires careful temperature control to prevent decomposition.
Hurd-Morrow Reaction
A safer alternative involves treating the amine with carbon disulfide (CS₂) and triethylamine, followed by chlorination with oxalyl chloride. This two-step process achieves comparable yields (75–80%) while minimizing toxic reagent use.
Formation of the Carbothioamide Derivative
The final step couples 1-(2-fluorophenyl)piperazine with 2-(trifluoromethyl)phenyl isothiocyanate under reflux conditions:
Reaction Conditions
- Solvent: Ethanol or anhydrous THF
- Molar Ratio: 1:1 (piperazine:isothiocyanate)
- Temperature: 78°C (ethanol reflux)
- Time: 1–2 hours.
The reaction proceeds via nucleophilic attack of the piperazine’s secondary amine on the isothiocyanate’s electrophilic carbon, forming a thiourea bond (Figure 1). Post-reaction, the mixture is quenched with water, precipitating the crude product, which is recrystallized from aqueous ethanol (yield: 85–92%).
Table 1: Optimization of Coupling Reaction
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 92 | 98 |
| Temperature (°C) | 78 | 90 | 97 |
| Reaction Time (h) | 1.5 | 88 | 96 |
Purification and Crystallization Techniques
Crude product purification involves:
Analytical Methods for Characterization
Spectroscopic Analysis
Comparative Evaluation of Synthetic Routes
Table 2: Route Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Buchwald-Hartwig + Thiophosgene | 85 | 98 | Moderate |
| Nucleophilic Substitution + Hurd-Morrow | 70 | 95 | Low |
The Buchwald-Hartwig route is preferred for industrial applications due to higher yields and reproducibility.
Industrial-Scale Production Considerations
- Continuous Flow Reactors: Enhance safety and efficiency for isothiocyanate synthesis.
- Solvent Recovery Systems: Reduce ethanol consumption during crystallization.
- Quality Control: In-line HPLC monitoring ensures batch consistency.
Challenges and Mitigation Strategies
- Fluorine Handling: Corrosive byproducts from fluorinated intermediates require specialized equipment.
- Isothiocyanate Stability: Storage under nitrogen prevents hydrolysis to thiourea.
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the fluorine or trifluoromethyl groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and trifluoromethylphenyl groups can enhance its binding affinity and specificity, leading to the modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Physicochemical Properties
- Molecular Weight and Lipophilicity : The target compound (MW 386.40) falls within drug-like space, while pyridinyl derivatives (e.g., , MW 366.40) may exhibit reduced logP values due to heterocyclic polarity .
Biological Activity
4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a synthetic compound belonging to the piperazine class, known for its diverse biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 2-fluorophenyl group and a 2-(trifluoromethyl)phenyl group. Its molecular formula is , and it exhibits significant lipophilicity due to the presence of fluorinated phenyl groups, which may enhance its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that piperazine derivatives exhibit potent antimicrobial properties. Specifically, compounds with trifluoromethyl substitutions have shown significant efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance:
- Minimum Inhibitory Concentrations (MICs) : The compound exhibited MIC values lower than 20 µM against MRSA, indicating strong antibacterial potential .
- Activity against Other Strains : Similar derivatives have been reported to have effects against other pathogens, suggesting a broad-spectrum antimicrobial capability .
Anti-inflammatory Properties
The anti-inflammatory activity of piperazine derivatives has been linked to their ability to modulate signaling pathways involved in inflammation. Research indicates that:
- NF-κB Modulation : Certain derivatives demonstrate the ability to inhibit NF-κB activation, which is crucial in inflammatory responses. Compounds with specific substitutions on the phenyl rings showed up to 15% modulation of NF-κB activity .
- In Vitro Studies : In cell viability assays, some derivatives exhibited selective cytotoxicity towards inflammatory cells at concentrations exceeding 20 µM .
Antiviral Activity
Emerging studies suggest that piperazine derivatives may also possess antiviral properties. For example:
- Activity Against Tobacco Mosaic Virus (TMV) : Novel trifluoromethyl pyridine piperazine derivatives demonstrated protective effects against TMV, with some compounds achieving over 79% curative activity at specific concentrations .
- Mechanism of Action : The antiviral mechanism may involve the induction of systemic acquired resistance (SAR) in plants, enhancing their defense mechanisms against viral infections .
Synthesis and Characterization
The synthesis of this compound involves the reaction of piperazine with isothiocyanates. The resulting product has been characterized using various spectroscopic techniques, confirming its structure and purity.
Case Study: Antimicrobial Efficacy
In a controlled study comparing various piperazine derivatives:
| Compound | MIC (µM) | Activity Against MRSA |
|---|---|---|
| Compound A | 15 | Active |
| Compound B | 25 | Moderate |
| Compound C | 5 | Highly Active |
This table illustrates the varying degrees of antimicrobial efficacy among different derivatives, highlighting the potency of compounds featuring trifluoromethyl substitutions.
Q & A
(Basic) What are the common synthetic routes for 4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide, and what reaction conditions are typically employed?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the piperazine core. A common approach includes:
- Step 1: Cyclization of 1,2-diamine derivatives (e.g., ethylenediamine) with dihaloalkanes under basic conditions to form the piperazine ring .
- Step 2: Introduction of the 2-fluorophenyl and 2-(trifluoromethyl)phenyl substituents via nucleophilic substitution or coupling reactions. For example, 1-(2-fluorophenyl)piperazine intermediates can react with thiocarbamoyl chloride derivatives in the presence of a base like DBU (1,8-diazabicycloundec-7-ene) .
- Key Conditions: Reactions are often carried out in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or mild heating (40–60°C). Purification is achieved via crystallization (e.g., using diethyl ether) or flash chromatography .
(Basic) Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., m/z 333.4 for C₁₇H₁₇F₂N₃S) .
- Elemental Analysis: Matches calculated vs. experimental C, H, N, and S percentages to confirm purity .
(Advanced) How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Methodological Answer:
- Catalyst Screening: Bases like DBU or DIEA (N,N-diisopropylethylamine) enhance nucleophilic substitution efficiency .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
- Temperature Control: Gradual heating (e.g., 50°C) minimizes side reactions like oxidation of the thioamide group .
- Purification Strategies: Use of flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water) increases purity to >95% .
(Advanced) What strategies are employed to resolve discrepancies in bioactivity data across different studies involving this compound?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (e.g., MTT vs. ATP-based viability tests) .
- Purity Verification: Re-analyze compound batches via HPLC to rule out impurities affecting bioactivity .
- Control Experiments: Compare with structurally similar analogs (e.g., N-(4-sulfamoylphenyl) derivatives) to isolate substituent-specific effects .
(Advanced) How do structural modifications at specific positions of the piperazine ring influence the compound’s pharmacological profile?
Methodological Answer:
- Substituent Effects:
- SAR Studies: Systematic replacement of the thioamide group with carbonyl or sulfonamide moieties reveals reduced antimicrobial activity, highlighting the thioamide’s role in target binding .
(Basic) What are the key structural features of this compound that contribute to its potential biological activity?
Methodological Answer:
- Piperazine Core: Facilitates conformational flexibility, enabling interactions with diverse biological targets (e.g., GPCRs, ion channels) .
- Fluorinated Aromatic Rings: The 2-fluorophenyl and trifluoromethyl groups enhance bioavailability and binding affinity through hydrophobic and electronic effects .
- Thioamide Functionality: Acts as a hydrogen bond acceptor/donor, critical for enzyme inhibition (e.g., kinase or protease targets) .
(Advanced) What computational methods are used to predict the binding affinity and selectivity of this compound towards biological targets?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina simulate interactions with target proteins (e.g., serotonin receptors) by analyzing binding poses and energy scores .
- MD Simulations: Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories in GROMACS) .
- Pharmacophore Modeling: Identifies essential interaction features (e.g., aromatic π-stacking with Tyr95 in 5-HT₂A receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
